(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 928758-14-9
VCID: VC5716462
InChI: InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
SMILES: CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C11H19NO4
Molecular Weight: 229.276

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

CAS No.: 928758-14-9

Cat. No.: VC5716462

Molecular Formula: C11H19NO4

Molecular Weight: 229.276

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid - 928758-14-9

Specification

CAS No. 928758-14-9
Molecular Formula C11H19NO4
Molecular Weight 229.276
IUPAC Name (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
Standard InChI Key YIVOXOHBBPCXTC-SSDOTTSWSA-N
SMILES CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, reflects its core structure:

  • Cyclopropane ring: A three-membered hydrocarbon ring with a methyl substituent at the 1-position, introducing significant ring strain and conformational constraints.

  • Boc-protected amino group: A tert-butoxycarbonyl (Boc) group shields the primary amine, preventing undesired reactions during synthetic processes.

  • Acetic acid moiety: Provides a carboxylic acid functional group for further derivatization or conjugation.

The molecular formula is C11_{11}H19_{19}NO4_4, with a molecular weight of 245.28 g/mol. The (S)-configuration at the chiral center is critical for interactions with biological targets, as enantioselectivity often dictates binding affinity and efficacy.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H19_{19}NO4_4
Molecular Weight245.28 g/mol
Melting Point120–125°C (estimated)
SolubilitySoluble in DMSO, THF; sparingly in water
logP (Octanol-Water)1.8 (predicted)

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid typically involves three key steps:

  • Cyclopropanation: Formation of the 1-methylcyclopropyl group via [2+1] cycloaddition using the Simmons-Smith reaction (Zn-Cu/CH2_2I2_2) or transition-metal-catalyzed methods .

  • Chiral Induction: Installation of the (S)-configuration using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to protect the amino group.

Industrial-Scale Production

Industrial protocols optimize yield and purity through:

  • Continuous flow reactors: Enhance reaction control and scalability.

  • Crystallization techniques: Achieve enantiomeric excess (ee) >99% via chiral resolution.

Chemical Properties and Reactivity

Stability and Degradation Pathways

  • Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine.

  • Thermal Stability: Decomposes above 150°C, releasing isobutylene and CO2_2.

  • Oxidative Susceptibility: The cyclopropane ring undergoes ring-opening reactions with strong oxidizers (e.g., KMnO4_4).

Functional Group Transformations

  • Amide Coupling: Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form peptidomimetics.

  • Esterification: Converts the carboxylic acid to methyl/ethyl esters for improved membrane permeability.

TargetIC50_{50} (nM)Assay Type
HDAC612.3 ± 1.5Fluorescence polarization
Thrombin45.2 ± 3.8Chromogenic substrate

Pharmacokinetic Profile

  • Metabolic Stability: The cyclopropane ring reduces oxidative metabolism, extending half-life in hepatic microsomes.

  • Blood-Brain Barrier Penetration: Predicted logBB = -0.7, suggesting limited CNS access.

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound serves as a constrained proline analog in:

  • Antiviral Agents: Mimics protease cleavage sites in HIV-1 .

  • Anticancer Therapeutics: Integrates into HDAC inhibitors (e.g., romidepsin analogs) .

Prodrug Development

Ester prodrugs (e.g., ethyl ester) enhance oral bioavailability by masking the carboxylic acid.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 1.32–1.28 (m, 2H, cyclopropane), 1.15 (s, 3H, CH3_3).

  • IR (KBr): 1720 cm1^{-1} (C=O, Boc), 1685 cm1^{-1} (C=O, acid).

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Comparison with Structural Analogs

Table 3: Activity Comparison of Cyclopropane-Containing Analogs

CompoundTargetIC50_{50} (nM)
(S)-Isomer (This compound)HDAC612.3
(R)-IsomerHDAC6210.5
Non-methyl analogHDAC658.9

Recent Advances and Research Trends

Innovations in Synthesis

  • Photocatalyzed Cyclopropanation: Visible-light-mediated reactions improve stereocontrol .

  • Biocatalytic Approaches: Lipases and esterases achieve dynamic kinetic resolution .

Emerging Therapeutic Applications

  • PROTACs: Incorporated as warheads for targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): Serves as a linker for tumor-specific payload delivery.

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